2-(1-((4-bromophenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole
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Overview
Description
2-(1-((4-bromophenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole is a complex organic compound that features a benzimidazole core linked to a piperidine ring, which is further substituted with a 4-bromophenylsulfonyl group
Mechanism of Action
Target of Action
Some related compounds have been found to inhibit nlrp3-dependent pyroptosis . NLRP3 is a protein that forms a part of the inflammasome, a multiprotein complex responsible for the activation of inflammatory responses.
Mode of Action
It is suggested that related compounds can inhibit nlrp3 activation and il-1β release in differentiated thp-1 cells . This suggests that the compound may interact with its targets to inhibit certain inflammatory responses.
Result of Action
Related compounds have been found to inhibit nlrp3 activation and il-1β release in differentiated thp-1 cells . This suggests that the compound may have anti-inflammatory effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((4-bromophenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole typically involves multiple steps. One common method starts with the preparation of 1-((4-bromophenyl)sulfonyl)piperidine, which is then coupled with a benzimidazole derivative. The key steps include:
Formation of 1-((4-bromophenyl)sulfonyl)piperidine: This can be achieved through the reaction of 4-bromobenzenesulfonyl chloride with piperidine under basic conditions.
Coupling with Benzimidazole: The 1-((4-bromophenyl)sulfonyl)piperidine is then reacted with a benzimidazole derivative in the presence of a suitable coupling agent, such as a palladium catalyst, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(1-((4-bromophenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed to modify the bromophenyl group or the benzimidazole core.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often facilitated by a base or a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(1-((4-bromophenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Biological Research: It can be used as a probe to study biological pathways and interactions due to its unique structural features.
Material Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 1-((4-Bromophenyl)sulfonyl)piperidine
- 1-(4-Bromophenylsulfonyl)piperazin-4-one
- 1-(4-Bromophenylsulfonyl)piperazine
Uniqueness
Compared to similar compounds, 2-(1-((4-bromophenyl)sulfonyl)piperidin-4-yl)-1H-benzo[d]imidazole stands out due to the presence of the benzimidazole core, which can confer additional biological activity and stability. The combination of the piperidine ring and the benzimidazole core also provides a unique scaffold for further functionalization and optimization in drug design.
Properties
IUPAC Name |
2-[1-(4-bromophenyl)sulfonylpiperidin-4-yl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrN3O2S/c19-14-5-7-15(8-6-14)25(23,24)22-11-9-13(10-12-22)18-20-16-3-1-2-4-17(16)21-18/h1-8,13H,9-12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGCNSHLRQFVJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3N2)S(=O)(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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